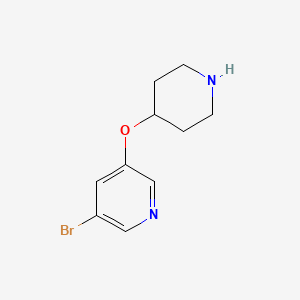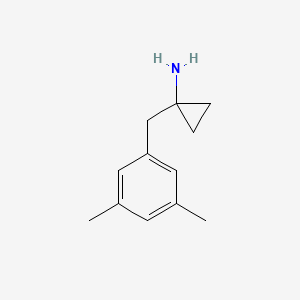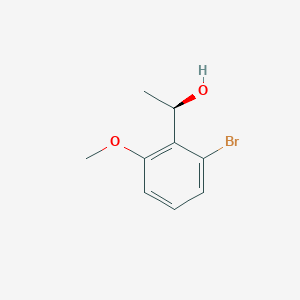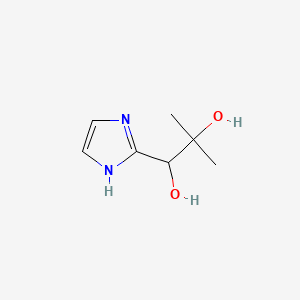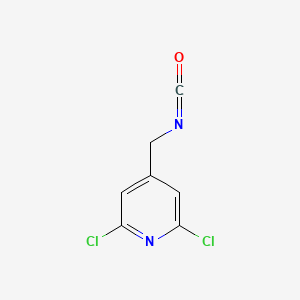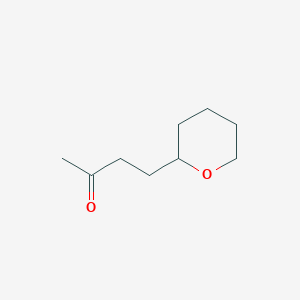
4-(Tetrahydro-2h-pyran-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is an organic compound characterized by a tetrahydropyran ring attached to a butanone moiety. This compound is known for its unique chemical structure, which makes it a valuable intermediate in various organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one typically involves the reaction of 3,4-dihydropyran with butanone under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid in dichloromethane is common to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyranyl derivatives.
Applications De Recherche Scientifique
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving tetrahydropyran rings.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of tetrahydropyran rings. These interactions often involve nucleophilic attack on the carbonyl group, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Tetrahydropyranyloxy)butanal: Similar in structure but contains an aldehyde group instead of a ketone.
Tetrahydropyran-2-methanol: Contains a hydroxyl group instead of a ketone.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with a different position of the ketone group .
Uniqueness
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is unique due to its specific combination of a tetrahydropyran ring and a butanone moiety. This unique structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3 |
Clé InChI |
RMPVVSBFMPKBGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


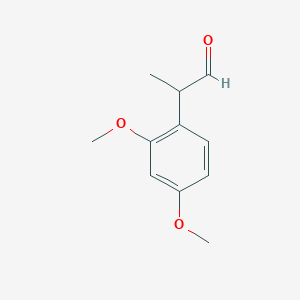
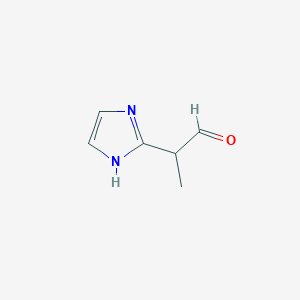
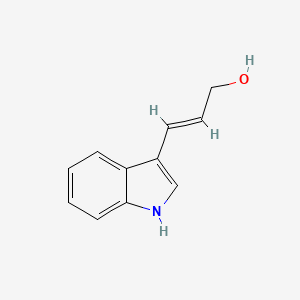
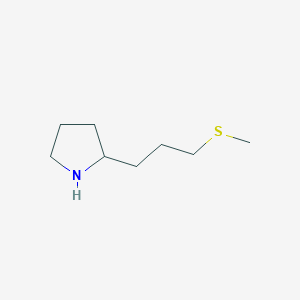

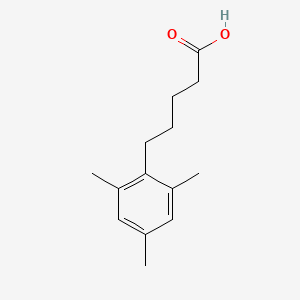
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
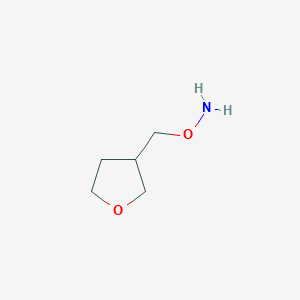
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
